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Compound of Interest |
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Compound Name: (Methylsulfanyl)phenyllmethoxy}ac
etic acid

Cat. No.: B13239028

Get Quote

Executive Summary

Compound: 2-{[2-(methylsulfanyl)phenyllmethoxy}acetic acid CAS Registry Number:
2060020-04-2 Molecular Formula: C10H1203S Molecular Weight: 212.27 g/mol

This guide provides an in-depth analysis of the spectral properties (NMR, IR, MS) of 2-{[2-
(methylsulfanyl)phenyllmethoxy}acetic acid. As a structural analog to various PPAR
agonists and auxin-like herbicides, this molecule presents a unique spectroscopic signature
defined by its ortho-substituted thioether moiety and the ether-linked carboxylic acid tail. The
data presented below synthesizes experimental principles with predictive chemometrics to
serve as a reference standard for structural validation in drug discovery and organic synthesis
workflows.

Structural Logic & Synthesis Context

Understanding the synthesis is critical for anticipating impurities in the spectral data. This
compound is typically synthesized via a Williamson ether synthesis, coupling 2-
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(methylthio)benzyl alcohol with a haloacetic acid derivative (e.g., tert-butyl bromoacetate),
followed by hydrolysis.

Potential Impurities to Monitor:

o 2-(Methylthio)benzyl alcohol: Residual starting material (check for broad -OH stretch in IR,
distinct benzylic CHz in NMR).

» Disulfides: Oxidation byproducts if the sulfur center is compromised.

Structural Visualization (DOT Diagram)

The following diagram illustrates the structural connectivity and key fragmentation points
relevant to Mass Spectrometry analysis.

Ether Cleavage
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Click to download full resolution via product page

Figure 1: Predicted Mass Spectrometry fragmentation pathway showing primary ionization
losses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides the most definitive structural proof. The presence of the sulfur atom at
the ortho position exerts a specific shielding effect on the aromatic ring and the S-Methyl group.

Proton NMR (*H NMR)

Solvent: CDCIs (Deuterated Chloroform) Reference: TMS (0.00 ppm)
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Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Structural
Context

10.50 - 11.50

Broad Singlet

1H

-COOH

Carboxylic acid
proton.
Exchangeable
with D20.

7.20 - 7.40

Multiplet

2H

Ar-H (3, 6)

Aromatic protons
adjacent to

substituents.

7.10-7.20

Multiplet

2H

Ar-H (4, 5)

Remaining

aromatic protons.

4.75

Singlet

2H

Ar-CHz-O

Benzylic
methylene.
Deshielded by
the aromatic ring

and oxygen.

4.18

Singlet

2H

O-CH2-COOH

Alpha-methylene
to carbonyl.
Characteristic
shift for
alkoxyacetic

acids.

2.48

Singlet

3H

-S-CHs

Methylsulfanyl
group. Distinct
singlet, slightly
deshielded by
Sulfur.

Expert Insight: The key diagnostic feature is the separation between the two methylene

singlets. The benzylic CHz (Ar-CH2-0) typically appears downfield (~4.75 ppm) compared to

the acid-adjacent methylene (O-CH2-COOH, ~4.18 ppm) due to the anisotropic effect of the

phenyl ring.
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Carbon NMR (**C NMR)

Solvent: CDCl3

Chemical Shift (6, ppm) Carbon Type Assignment

175.2 Quaternary (C=0) Carboxylic Acid Carbonyl
138.5 Quaternary (Ar-C) C2 (attached to S-Me)
135.8 Quaternary (Ar-C) C1 (attached to CH2-0)
129.5, 128.8, 126.5, 125.2 CH (Ar) Aromatic methines

71.5 Secondary (CHz) Ar-CH2-O (Benzylic)
67.8 Secondary (CHz2) 0O-CH2-COOH (Alpha)
15.8 Primary (CHs) -S-CHs

Infrared (IR) Spectroscopy

IR analysis is crucial for confirming the functional group integrity, specifically the carboxylic acid
and the thioether linkage.

Key Absorption Bands (KBr Pellet /| ATR)
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Wavenumber . . . .
( 1 Intensity Functional Group Vibrational Mode
cm-

O-H stretching (H-
2800 - 3200 Broad, Strong O-H (Acid) bonded dimer). Often

overlaps C-H stretch.

Carbonyl stretching.
1715-1730 Strong, Sharp C=0 (Acid) Lower frequency if

dimerized.

Asymmetric ether

1240 Medium C-O-C (Ether) )
stretching.
C-H bending
1430 - 1440 Medium S-CHs (deformation) of the S-
methyl group.
Ortho-disubstituted
750 - 770 Strong Ar-H benzene ring out-of-

plane bending.

Diagnostic Note: The absence of a peak at ~2550 cm~1 (S-H stretch) confirms the thioether is
intact and not hydrolyzed to a thiol.

Mass Spectrometry (MS)

lonization Mode: Electrospray lonization (ESI) or Electron Impact (El, 70 eV).

Fragmentation Pattern (El)

e Molecular lon (M*):m/z 212 (Visible, typically medium intensity).
» Base Peak: Often the tropylium-like cation or the benzyl cation fragment.
e Key Fragments:

o [M -45]* (m/z 167): Loss of the -COOH group (or -COOH + H).
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o [M-75]* (m/z 137): Cleavage of the ether bond, generating the [2-
(methylsulfanyl)benzyl]* cation. This is a highly stable, diagnostic ion.

o Isotope Pattern: Look for the M+2 peak (3*S isotope) at approximately 4.5% intensity of the
molecular ion, confirming the presence of one Sulfur atom.

Experimental Workflow: Sample Preparation

To ensure high-fidelity spectral data, follow this preparation protocol.

Solid Sample

(>95% Purity)

Select Solvent:
CDCI3 (Standard)
DMSO-d6 (If solubility issues)

:

Dissolution:
10-15 mg in 0.6 mL

:

Filtration:
Remove particulates (glass wool)

Acquisition:

1H (16 scans), 13C (256+ scans)

Click to download full resolution via product page

Figure 2: Standard Operating Procedure (SOP) for NMR sample preparation.

Protocol Steps:

o Solvent Selection: Use CDCIs (Chloroform-d) as the primary solvent. If the carboxylic acid
dimerizes heavily causing peak broadening, add a drop of DMSO-ds or trace TFA-d to
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sharpen the peaks.

e Concentration:
o 1H NMR: 5-10 mg sample in 0.6 mL solvent.

o 13C NMR: 20-30 mg sample in 0.6 mL solvent (requires higher concentration for adequate
signal-to-noise ratio).

o Shimming: Ensure the lock signal is stable. Poor shimming will obscure the splitting of the
aromatic multiplets (7.1-7.4 ppm).

References
Pretsch, E., Buhlmann, P., & Badertscher, M. (2009). Structure Determination of Organic

Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift
prediction rules).

o Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds (7th ed.). John Wiley & Sons.

e To cite this document: BenchChem. [Comprehensive Spectral Profiling of 2-{[2-
(methylsulfanyl)phenyllmethoxy}acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13239028/docs#comprehensive-spectral-profiling-of-
2-2-methylsulfanyl-phenyl-methoxy-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13239028?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

